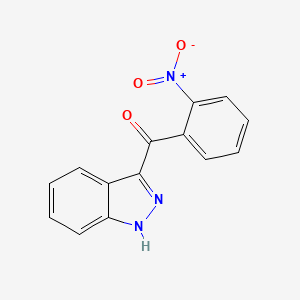![molecular formula C12H13NO2 B12530858 Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- CAS No. 727683-91-2](/img/structure/B12530858.png)
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is an organic compound with a complex structure that includes a benzonitrile group and a hydroxy-2,2-dimethyl-3-oxopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid (from oxidation), benzylamine (from reduction), and various substituted benzonitriles (from substitution).
Applications De Recherche Scientifique
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes . Additionally, the hydroxy-2,2-dimethyl-3-oxopropyl group can interact with biological molecules, potentially influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but without the hydroxy-2,2-dimethyl-3-oxopropyl substituent.
4-Hydroxybenzonitrile: Contains a hydroxy group on the benzene ring but lacks the additional substituents.
4-[(1S)-1-hydroxyethyl]benzonitrile: Similar structure but with a different substituent group.
Uniqueness
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
727683-91-2 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-14)11(15)10-5-3-9(7-13)4-6-10/h3-6,8,11,15H,1-2H3/t11-/m0/s1 |
Clé InChI |
HZTNQOVXKCRTQB-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C=O)[C@H](C1=CC=C(C=C1)C#N)O |
SMILES canonique |
CC(C)(C=O)C(C1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)







![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)




